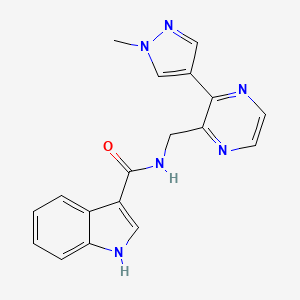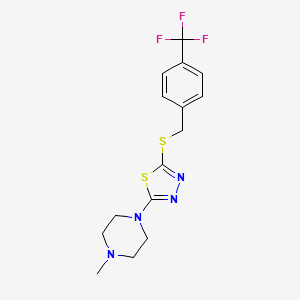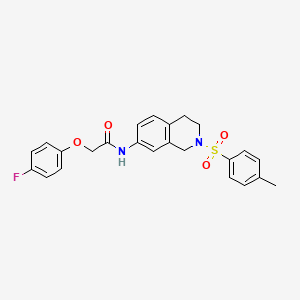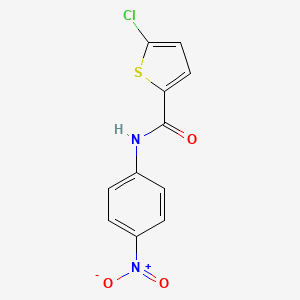
5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is a chemical compound that is related to other compounds used in the preparation of therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, involves various methods. One approach involves the condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of this compound would include this thiophene ring, along with a nitrophenyl group and a carboxamide group .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For instance, the coupling of indium with propargyl and dithioester generated an intermediate, which underwent intramolecular thioannulation to make thiophene . Another reaction involved the conversion of 4-aminophenyl-3-morpholinone hydrochloride with 4-nitrophenyl 5-chlorothiophene-2-carboxylate .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Indolium-2-thiolates and Thiophenes : The compound undergoes ring-opening to form a thioketene intermediate that reacts with secondary amines, leading to the formation of indolium-2-thiolates and thiophenes, which have potential applications in medicinal chemistry (Androsov, 2008).
Anticancer Activity : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives synthesized from thiophene-2-carboxamide derivatives exhibit significant in vitro cytotoxicity, highlighting their potential in anticancer research (Atta & Abdel‐Latif, 2021).
Antitubercular Agents : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, synthesized using 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide as an intermediate, have shown promising antitubercular activity with lower cytotoxicity profiles (Marvadi et al., 2020).
Functional Derivatives Synthesis : The nitration of thiophenes containing the 5-chloro-N-(4-nitrophenyl) group yields nitro derivatives, which are significant for synthesizing functional derivatives in organic chemistry (Shvedov et al., 1973).
Synthesis of C-hetero-fused Thiophenes : Condensation of 5-(4-nitrophenyl)-2-benzoxazol-2-yl-c-hetero-fused thiophenes from this compound has been achieved, expanding the chemical diversity of thiophene derivatives (Rangnekar & Mavlankar, 1991).
Biochemical and Pharmacological Research
Antioxidant Activity : Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from the compound, exhibit potent antioxidant activity, suggesting their utility in pharmacological research (Tumosienė et al., 2019).
Allosteric Modulation of Cannabinoid Receptor 1 : The compound has been used in the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1, indicating its significance in neurological research (Khurana et al., 2014).
Antimicrobial Activity : The compound's derivatives have been tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Sowmya et al., 2018).
Antiviral Activity : Derivatives of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, structurally related to the compound , have been evaluated for antiviral activity, underscoring its potential in antiviral drug development (Sebastian et al., 2016).
Antimycobacterial Activity : The compound's related pyrazine-2-carboxamides exhibit significant activity against Mycobacterium tuberculosis, providing insights into its application in tuberculosis research (Zítko et al., 2013).
Mecanismo De Acción
While the specific mechanism of action for 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is not mentioned in the search results, thiophene derivatives are known to possess a wide range of therapeutic properties. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Direcciones Futuras
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Propiedades
IUPAC Name |
5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJQJAZMSNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

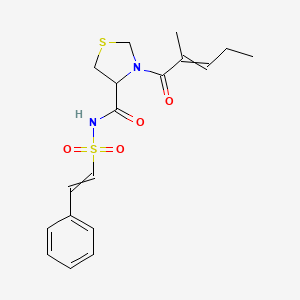
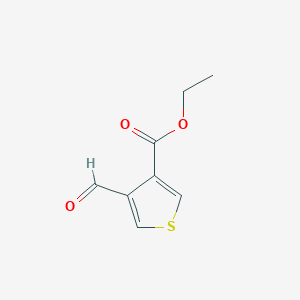
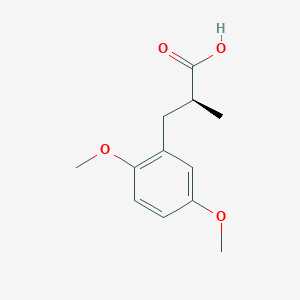
![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)
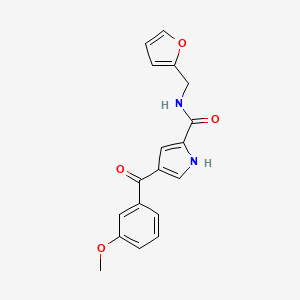


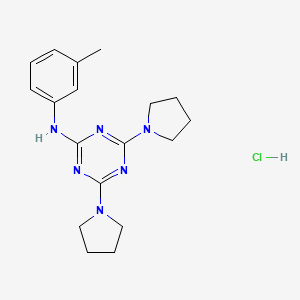
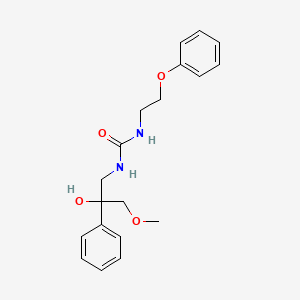

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
